molecular formula C9H15N3O3 B12869106 tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate

tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate

Cat. No.: B12869106
M. Wt: 213.23 g/mol
InChI Key: OXBDIPAPZCOZAE-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate is a compound that features a tert-butyl group attached to a pyrazole ring, which is further substituted with a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as methanol or dioxane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-1H-pyrazol-3-yl]carbamate

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)10-7-4-6(5-13)11-12-7/h4,13H,5H2,1-3H3,(H2,10,11,12,14)

InChI Key

OXBDIPAPZCOZAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC(=C1)CO

Origin of Product

United States

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